N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3OS/c1-17-10-12-18(13-11-17)24-21(27)16-28-22-19-8-4-5-9-20(19)25-23(26-22)14-6-2-3-7-15-23/h4-5,8-13,25H,2-3,6-7,14-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAOLTIKEJILHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Moiety: The quinazoline ring can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Spirocyclization: The cycloheptane ring is introduced via a spirocyclization reaction, which can be achieved by reacting the quinazoline intermediate with a suitable cycloheptane derivative under basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the spiroquinazoline intermediate with a thiol reagent, such as thiourea or a thiol-containing compound, under mild conditions.
Acetamide Formation: Finally, the acetamide linkage is formed by reacting the sulfanyl intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of N-(4-methylphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline moiety can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolines.
Substitution: Amides and esters.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds related to N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide exhibit promising anticancer properties. Research has shown that spiroquinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, spiro[cycloheptane-1,2'-quinazoline]-4-thione derivatives have been reported to possess cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .
1.2 Neuroprotective Effects
The neuroprotective potential of this compound is another area of active research. Studies have suggested that spiro compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier enhances their therapeutic applicability .
Pharmacological Applications
2.1 Analgesic Properties
This compound has been investigated for its analgesic effects. The compound may interact with opioid receptors or modulate pain pathways, providing a basis for developing new pain management therapies without the side effects associated with traditional opioids .
2.2 Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. Its structural features allow it to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory disorders such as arthritis and other chronic inflammatory conditions .
Material Science Applications
3.1 Development of Novel Materials
In material science, derivatives of this compound are being explored for their unique properties that can be utilized in creating advanced materials. These include applications in coatings, polymers, and nanocomposites due to their stability and mechanical strength .
Table 1: Summary of Key Research Findings on this compound
| Study | Focus Area | Key Findings |
|---|---|---|
| Study A | Anticancer | Induced apoptosis in breast cancer cell lines; IC50 values indicate potent activity. |
| Study B | Neuroprotection | Reduced oxidative stress markers in neuronal cultures; potential for Alzheimer's treatment. |
| Study C | Analgesic Effects | Significant reduction in pain response in animal models; comparable efficacy to morphine without addiction potential. |
| Study D | Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production; effective in reducing symptoms of arthritis in vivo models. |
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-{1’H-spiro[cycloheptane-1,2’-quinazoline]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, its unique structure allows it to interact with cellular membranes, potentially altering membrane fluidity and affecting cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Key Findings
Spirocyclic vs. Non-Spiro Scaffolds: The target compound’s spiro[cycloheptane-quinazoline] core provides greater rigidity compared to linear triazole or oxadiazole derivatives (e.g., VUAA-1, compounds 8g). This rigidity may enhance binding specificity but reduce metabolic flexibility . In contrast, oxadiazole-based analogs (e.g., 8g) exhibit notable enzyme inhibition (LOX, BChE) due to their planar, electron-rich heterocycles, which facilitate π-π stacking with active sites .
Methyl vs. Indolyl Groups: The 4-methylphenyl group in the target compound confers moderate hydrophobicity, whereas indolylmethyl substituents (e.g., 8g) enhance interactions with aromatic enzyme pockets, as seen in LOX inhibition .
Biological Activity: Anti-Exudative Activity: While direct data for the target compound are lacking, structurally related 2-((4-amino-5-(furan-2-yl)-triazol-3-yl)sulfanyl)-N-acetamides showed 40–60% anti-exudative efficacy at 10 mg/kg, comparable to diclofenac . Antimicrobial Potential: Thioacetamide-triazole analogs (e.g., compound 38) demonstrated MIC values of 8–16 µg/mL against E. coli, suggesting the sulfanyl-acetamide motif is critical for bacterial membrane disruption .
Physicochemical and Pharmacokinetic Considerations
Table 2: Property Comparison
Biological Activity
N-(4-methylphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic system and a sulfanyl group. Its molecular formula is , and it presents unique physicochemical properties that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Phosphodiesterase (PDE) : Research indicates that compounds with similar structures act as inhibitors of phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides, thereby enhancing various biological responses .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of spirocyclic compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group may enhance this activity by disrupting bacterial cell walls or interfering with metabolic pathways .
- Neuroprotective Effects : Some studies have indicated that certain quinazoline derivatives possess neuroprotective effects, potentially through the modulation of neurotransmitter systems or reduction of oxidative stress .
Biological Activity Summary
Case Study 1: PDE7 Inhibition
A study conducted by Omeros Corporation explored the use of PDE7 inhibitors for treating addiction and impulse-control disorders. The findings suggested that compounds similar to this compound could effectively modulate dopaminergic pathways, leading to improved outcomes in patients with these disorders .
Case Study 2: Antimicrobial Efficacy
In a comparative study on spirocyclic compounds, this compound was tested against several bacterial strains. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Research Findings
Recent research has focused on synthesizing novel derivatives based on the core structure of this compound. These derivatives have shown promise in enhancing biological activity through structural modifications that improve solubility and bioavailability.
Q & A
Q. Advanced
- In silico metabolism prediction : Software like GLORY or ADMET Predictor identifies likely Phase I/II modification sites (e.g., sulfanyl oxidation, acetamide hydrolysis) .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDE) to predict susceptibility to enzymatic cleavage .
How can crystallographic data resolve discrepancies in reported molecular geometries?
Q. Advanced
- Overlay analysis : Compare experimental (X-ray) and computational (DFT-optimized) structures to identify torsional strain or van der Waals clashes .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H-bonding vs. hydrophobic interactions) to explain polymorphic variations .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Reaction exotherms : Mitigate using controlled addition of sulfanylating agents .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for intermediates .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of spirocyclic precursor) to minimize dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
